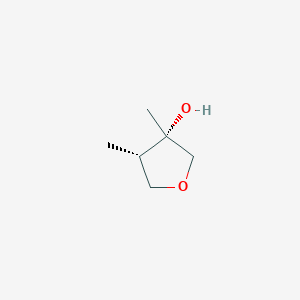

Cis-3,4-dimethyltetrahydrofuran-3-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

(3S,4S)-3,4-dimethyloxolan-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c1-5-3-8-4-6(5,2)7/h5,7H,3-4H2,1-2H3/t5-,6+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKNCNSVFSAEVAQ-NTSWFWBYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COCC1(C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1COC[C@@]1(C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

In Depth Stereochemical and Conformational Analysis of Cis 3,4 Dimethyltetrahydrofuran 3 Ol

Determination of Absolute and Relative Stereochemistry

The stereochemistry of cis-3,4-dimethyltetrahydrofuran-3-ol is defined by two chiral centers at the C3 and C4 positions. The "cis" designation indicates that the two methyl groups are on the same face of the tetrahydrofuran (B95107) ring. This defines the relative stereochemistry. The molecule is chiral and exists as a pair of enantiomers: (3R,4R)-3,4-dimethyltetrahydrofuran-3-ol and (3S,4S)-3,4-dimethyltetrahydrofuran-3-ol. Determining the absolute and relative configuration requires sophisticated analytical methods.

Advanced Spectroscopic Techniques for Stereochemical Assignment (e.g., NOESY, Chiroptical Spectroscopy)

Advanced spectroscopic methods are indispensable for the unambiguous assignment of stereochemistry. Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful NMR technique for determining relative stereochemistry by identifying protons that are close in space. For this compound, a key NOESY correlation would be expected between the protons of the C3-methyl group and the proton at C4, as well as between the C4-methyl protons and the hydroxyl proton at C3, confirming their spatial proximity on the same side of the ring.

Table 1: Hypothetical NOESY Correlations for this compound

| Proton(s) | Expected NOE Cross-Peak with | Inference |

|---|---|---|

| C3-CH₃ | H4 | Confirms cis relationship between C3-CH₃ and H4. |

| C4-CH₃ | C3-OH | Indicates spatial proximity, supporting the cis configuration. |

| H2 Protons | C3-CH₃ / C3-OH | Provides information on ring conformation. |

| H5 Protons | C4-CH₃ / H4 | Provides information on ring conformation. |

Chiroptical spectroscopy, including Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), is used to determine the absolute configuration of chiral molecules. The experimental ECD or VCD spectrum of an enantiomerically pure sample would be compared against spectra predicted by quantum chemical calculations for both the (3R,4R) and (3S,4S) enantiomers. A match between the experimental and a calculated spectrum allows for the unambiguous assignment of the absolute configuration.

Chemical Derivatization and Degradation Studies for Stereochemical Proof

Classical chemical methods, though often supplanted by spectroscopic techniques, can provide definitive proof of stereochemistry. For a tertiary alcohol like this compound, derivatization at the hydroxyl group is challenging. Therefore, a chemical degradation approach could be employed. A hypothetical pathway could involve oxidative cleavage of the tetrahydrofuran ring, for instance, using a strong oxidizing agent like potassium permanganate or ruthenium tetroxide. This could break the C2-C3 and C4-C5 bonds to yield a chiral dicarboxylic acid whose stereochemistry is more easily determined or compared to known standards, thereby relating it back to the original stereocenters.

Derivatization for Chromatographic Chiral Separation

To resolve the enantiomers of this compound, chiral chromatography is the most effective method. While direct separation on a chiral stationary phase (CSP) in High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) is possible, resolution can often be improved by derivatization. Although the tertiary alcohol is unreactive, a precursor molecule, such as a corresponding ketone, could be derivatized to form diastereomers (e.g., chiral ketals) that are separable on standard stationary phases. Following separation, the derivatizing group can be removed to yield the pure enantiomers of the target alcohol.

Alternatively, modern chiral columns are highly effective. A hypothetical separation using a polysaccharide-based chiral stationary phase in HPLC could be developed.

Table 2: Illustrative Chiral HPLC Separation Parameters

| Parameter | Value |

|---|---|

| Column | Chiralpak AD-H (or similar) |

| Mobile Phase | Hexane/Isopropanol (90:10) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm (if a chromophore is introduced) or Refractive Index (RI) |

| Hypothetical Retention Time (3S,4S) | 12.5 min |

| Hypothetical Retention Time (3R,4R) | 14.8 min |

Conformational Preferences and Dynamics of the Dimethyltetrahydrofuran Ring

The five-membered tetrahydrofuran ring is not planar and exists in a continuous state of dynamic motion, adopting puckered conformations to relieve torsional strain. The two primary conformations are the envelope (Cₛ symmetry) and the twist (C₂ symmetry), which rapidly interconvert through a process called pseudorotation.

Experimental Conformational Studies (e.g., by Variable Temperature NMR)

Variable Temperature (VT) NMR spectroscopy is a key experimental technique for studying the conformational dynamics of cyclic molecules. ox.ac.uknih.gov By recording NMR spectra at different temperatures, it is possible to observe changes related to conformational exchange. At room temperature, the rapid interconversion of the envelope and twist conformers of this compound would result in time-averaged NMR signals.

As the temperature is lowered, this interconversion slows down. If the energy barrier to interconversion is high enough, the exchange rate may become slow on the NMR timescale. ox.ac.uk This would lead to the broadening of signals, which eventually decoalesce into separate sets of signals for each populated conformer at the coalescence temperature. Analysis of this data allows for the calculation of the activation energy (ΔG‡) for the ring-flipping process, providing quantitative insight into the conformational dynamics.

Computational Modeling of Ring Puckering and Substituent Orientations

Computational chemistry provides powerful tools to model the conformational landscape of this compound. Using methods like Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2), the geometry of various possible envelope and twist conformers can be optimized, and their relative energies can be calculated.

For the cis isomer, the substituents (two methyl groups and a hydroxyl group) play a critical role in determining the most stable conformation. The puckering of the ring creates pseudo-axial and pseudo-equatorial positions. Steric hindrance is minimized when the bulky substituents occupy pseudo-equatorial positions. In the case of this compound, conformers that place the C3-methyl and C4-methyl groups in pseudo-equatorial positions would be expected to be lower in energy. Intramolecular hydrogen bonding between the C3-hydroxyl group and the ring oxygen could also influence conformational preference.

Table 3: Hypothetical Relative Energies of Calculated Conformers for this compound

| Conformer Type | Substituent Positions (C3-Me, C4-Me) | Calculated Relative Energy (kcal/mol) | Predicted Population at 298 K |

|---|---|---|---|

| Twist (T) | Pseudo-equatorial, Pseudo-equatorial | 0.00 | ~75% |

| Envelope (E) | Pseudo-equatorial, Pseudo-axial | 0.85 | ~20% |

| Twist (T) | Pseudo-axial, Pseudo-equatorial | 1.20 | ~5% |

| Envelope (E) | Pseudo-axial, Pseudo-axial | > 3.0 | <1% |

Note: The data in this table is illustrative and based on established principles of conformational analysis for substituted five-membered rings.

These computational results can then be correlated with experimental findings, such as coupling constants from NMR spectra, to build a comprehensive and validated model of the molecule's three-dimensional structure and dynamic behavior in solution.

Isolation and Characterization of Diastereomers and Enantiomers

Due to the absence of specific research data on this compound, this section cannot be detailed as requested. The stereochemical complexity of this molecule arises from its three chiral centers. The "cis" designation indicates the relative orientation of the two methyl groups on the tetrahydrofuran ring. Within this "cis" configuration, the hydroxyl group at the 3-position can be oriented in two different ways relative to the methyl groups, leading to the potential for diastereomers. Furthermore, each of these diastereomers would exist as a pair of enantiomers.

The isolation of these stereoisomers would typically involve chiral chromatography techniques, such as chiral High-Performance Liquid Chromatography (HPLC) or chiral gas chromatography (GC), using a chiral stationary phase to resolve the enantiomeric pairs. The separation of diastereomers can often be achieved using standard chromatography methods due to their different physical properties.

Characterization of the isolated stereoisomers would rely on a combination of spectroscopic and analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H and 13C NMR, would be crucial for determining the relative stereochemistry of the diastereomers by analyzing coupling constants and through-space interactions (e.g., using NOESY experiments). The absolute configuration of the enantiomers would likely be determined by X-ray crystallography of a suitable crystalline derivative or by comparison with enantiomerically pure standards synthesized through stereoselective methods. Mass spectrometry would be used to confirm the molecular weight and fragmentation pattern of the compound.

Without published research, it is not possible to provide specific experimental details, data tables of spectroscopic information, or findings related to the conformational analysis of the individual stereoisomers of this compound.

Mechanistic Investigations of Reactivity and Transformations of Cis 3,4 Dimethyltetrahydrofuran 3 Ol

Reaction Pathways Involving the C-3 Hydroxyl Group

The tertiary hydroxyl group at the C-3 position is the primary site of reactivity in Cis-3,4-dimethyltetrahydrofuran-3-ol. Its transformations are governed by the principles that apply to tertiary alcohols, with the added influence of the cyclic ether structure.

Oxidation: The oxidation of tertiary alcohols is generally challenging under standard conditions without cleavage of carbon-carbon bonds. Unlike primary and secondary alcohols, they lack a hydrogen atom on the carbinol carbon, making direct oxidation to a ketone impossible. Therefore, any oxidative process would likely proceed under harsh conditions, leading to the degradation of the tetrahydrofuran (B95107) ring.

Reduction: The hydroxyl group of an alcohol is not reducible under typical catalytic hydrogenation conditions (e.g., H₂, Pd/C). Conversion of the hydroxyl group to a better leaving group, such as a tosylate or mesylate, followed by reaction with a hydride source (e.g., Lithium Aluminum Hydride), could in principle lead to its removal. However, such a reaction would be prone to competing elimination reactions.

Ether Formation: The acid-catalyzed dehydration of tertiary alcohols to form ethers is generally unsuccessful due to the high propensity for elimination reactions. libretexts.org The mechanism would likely proceed via an SN1 pathway involving a tertiary carbocation intermediate. However, the stability of this carbocation also strongly favors a competing E1 elimination pathway, which would lead to the formation of an alkene. doubtnut.com The Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide, would also be challenging. The formation of the tertiary alkoxide of this compound would require a strong base, and its subsequent reaction with an alkyl halide would be sterically hindered and highly susceptible to elimination.

Ester Formation: The formation of esters from this compound is a more plausible transformation. The reaction of the tertiary alcohol with an acyl chloride or an acid anhydride, typically in the presence of a base like pyridine, would proceed through a nucleophilic acyl substitution mechanism. The stereointegrity at the C-3 and C-4 positions would be maintained throughout this process as the C-O bond of the alcohol is not broken.

The acid-catalyzed dehydration of this compound is expected to be a facile process, proceeding through an E1 mechanism. libretexts.orgperiodicchemistry.com This is due to the stability of the tertiary carbocation intermediate that would form upon protonation of the hydroxyl group and subsequent loss of water. masterorganicchemistry.com

The regioselectivity of the elimination would be governed by Zaitsev's rule, which predicts that the more substituted alkene will be the major product. chemistrysteps.com In the case of this compound, elimination could result in the formation of two possible dihydrofuran products: 3,4-dimethyl-2,3-dihydrofuran and 3,4-dimethyl-2,5-dihydrofuran. The relative stability of these products would determine the major isomer. The stereochemical outcome would be dependent on the conformation of the carbocation intermediate and the accessibility of the adjacent protons for removal by the base (water or the conjugate base of the acid catalyst).

| Reactant | Reaction Type | Predicted Major Product | Mechanism |

| This compound | Acid-Catalyzed Dehydration | 3,4-dimethyl-2,3-dihydrofuran or 3,4-dimethyl-2,5-dihydrofuran | E1 |

This table is based on predicted reactivity and established chemical principles.

Ring-Opening and Rearrangement Reactions of the Tetrahydrofuran Core

The tetrahydrofuran ring, while generally stable, can undergo ring-opening and rearrangement reactions under specific conditions.

Acid-Catalyzed Ring-Opening: In the presence of a strong acid, the ether oxygen of the tetrahydrofuran ring can be protonated, making the ring susceptible to nucleophilic attack. This would lead to the cleavage of a C-O bond and the formation of a diol. The presence of the tertiary hydroxyl group could complicate this reaction, as it is also a site for protonation.

Base-Catalyzed Ring-Opening: The tetrahydrofuran ring is generally resistant to cleavage by bases. A strong base would be more likely to deprotonate the C-3 hydroxyl group, leading to the formation of an alkoxide.

While there is no specific literature on the metal-catalyzed reactions of this compound, related tetrahydrofuran systems have been shown to undergo various transformations in the presence of transition metal catalysts. These reactions can include C-H activation, cross-coupling reactions, and ring-opening polymerizations. The specific outcome would be highly dependent on the choice of metal catalyst, ligands, and reaction conditions.

Radical-Mediated Cleavage and Rearrangement Pathways

The study of radical-mediated reactions of substituted tetrahydrofurans provides insight into potential cleavage and rearrangement pathways of this compound. While direct experimental data on this specific compound is limited, analogous systems suggest that the tertiary alcohol moiety and the tetrahydrofuran ring can influence radical-induced transformations.

One potential pathway involves the generation of an alkoxy radical on the tertiary hydroxyl group. This can be achieved through various methods, including hydrogen atom abstraction or reaction with a radical initiator. Once formed, the alkoxy radical can undergo β-scission, a common fragmentation pathway for radicals. In the case of this compound, this could lead to the cleavage of a C-C bond within the tetrahydrofuran ring, resulting in a ring-opened product. The regioselectivity of this cleavage would be influenced by the stability of the resulting carbon-centered radical.

Another possibility is the formation of a carbon-centered radical on the tetrahydrofuran ring itself, typically at a C-H bond susceptible to hydrogen atom abstraction. The position of the radical will dictate the subsequent rearrangement or fragmentation. For instance, a radical at the C2 or C5 position, adjacent to the ring oxygen, could undergo rearrangements or eliminations. Theoretical studies on the oxidation of tetrahydrofuran have highlighted the importance of radical intermediates and their subsequent reaction pathways, which often involve complex cascades of bond-breaking and bond-forming events. researchgate.net

Rearrangement reactions in radical chemistry are well-documented and can occur through various mechanisms, including 1,2-migrations of alkyl or aryl groups. rsc.org For a radical generated from this compound, the specific rearrangement pathway would depend on the position of the radical and the relative stability of the transition states and intermediates involved. While ionic rearrangements have been more extensively studied, the field of radical-mediated rearrangements has seen significant growth, revealing the migratory aptitude of various functional groups. rsc.org

Functionalization and Derivatization of the Tetrahydrofuran Ring System

The functionalization of the tetrahydrofuran ring in this compound is a key area of interest for synthetic chemists, enabling the creation of diverse molecular architectures.

Alkylation and Arylation Reactions with Stereocontrol

The presence of a tertiary alcohol in this compound presents both a challenge and an opportunity for alkylation and arylation reactions. Direct dehydroxylative coupling reactions offer a pathway to introduce new carbon-carbon bonds at the C3 position. Recent advances in catalysis have enabled the deoxygenative alkylation and arylation of tertiary alcohols. organic-chemistry.orgresearchgate.net These methods often proceed through radical or carbocationic intermediates, and achieving high stereocontrol can be challenging.

For this compound, a key consideration would be the stereochemical outcome of such reactions. The cis relationship of the methyl groups at C3 and C4 could influence the approach of incoming reagents, potentially leading to diastereoselective product formation. While specific data for this compound is not available, studies on the arylation of other tertiary alcohols have shown that the reaction mechanism can involve SN1-like pathways, which may lead to a loss of stereochemical information if a free carbocation is formed. researchgate.net However, catalyst systems that promote a more concerted or caged mechanism could potentially offer better stereocontrol.

Table 1: Illustrative Examples of Dehydroxylative Coupling of Tertiary Alcohols

| Entry | Alcohol Substrate | Coupling Partner | Catalyst System | Product | Yield (%) | Reference |

| 1 | 1-Adamantanol | 4-Vinylpyridine | TiCl4/Zn | 1-(4-Pyridylethyl)adamantane | 85 | organic-chemistry.org |

| 2 | 1-Methylcyclohexanol | Phenylboronic acid | Ni(cod)2/Bi(OTf)3 | 1-Methyl-1-phenylcyclohexane | 78 | researchgate.net |

This table presents generalized examples of dehydroxylative couplings on other tertiary alcohols to illustrate the potential for similar transformations on this compound.

Selective C-H Activation and Functionalization

Selective C-H activation provides a powerful tool for the direct functionalization of the tetrahydrofuran ring, avoiding the need for pre-installed functional groups. The C-H bonds in tetrahydrofuran are not all equivalent in reactivity. The α-C-H bonds adjacent to the oxygen atom (at the C2 and C5 positions) are generally more activated and susceptible to abstraction. rsc.orgnih.gov

Various catalytic systems have been developed for the site-selective C-H functionalization of tetrahydrofuran and its derivatives. rsc.orgnih.govorganic-chemistry.orgrsc.org These methods often employ transition metal catalysts or photoredox catalysis to generate a radical or an organometallic intermediate, which then reacts with a coupling partner. For this compound, the directing effect of the hydroxyl group and the steric hindrance from the methyl groups would likely play a significant role in determining the regioselectivity of C-H functionalization. For instance, rhodium-catalyzed C-H insertion reactions have been shown to be effective for the asymmetric functionalization of alkanes and tetrahydrofuran. researchgate.net

Table 2: Examples of C-H Functionalization of Tetrahydrofuran

| Entry | Catalyst/Reagent | Coupling Partner | Product | Yield (%) | Reference |

| 1 | 4-CzIPN/nBu4NBr | Thiophenol | 2-(Phenylthio)tetrahydrofuran | 92 | rsc.org |

| 2 | CdSe Quantum Dots | Diethylamine | 2-(Diethylamino)tetrahydrofuran | 85 | nih.gov |

| 3 | Zn/Dibromocyclopropane | Phenylpropiolate | Ethyl 3-(tetrahydrofuran-2-yl)-3-phenylacrylate | 82 | rsc.org |

This table illustrates various methods for the C-H functionalization of the parent tetrahydrofuran ring, suggesting potential pathways for the derivatization of this compound.

Elucidation of Reaction Mechanisms via Kinetic and Isotopic Studies

Kinetic and isotopic labeling studies are indispensable tools for unraveling the intricate details of reaction mechanisms. While specific studies on this compound are not prevalent in the literature, the principles can be applied to understand its reactivity.

Kinetic studies, which measure the rate of a reaction as a function of reactant concentrations, temperature, and other variables, can provide information about the rate-determining step and the composition of the transition state. For instance, in the context of ring-opening reactions of tetrahydrofuran, kinetic analysis can help to distinguish between different proposed mechanisms. researchgate.net Theoretical studies have also been employed to calculate activation energies for various reaction pathways, such as the ring-opening of tetrahydrofuran by frustrated Lewis pairs, providing insights that complement experimental kinetic data. nih.govacs.org

Isotopic labeling involves replacing an atom in a reactant with one of its isotopes to trace its fate throughout a reaction. wikipedia.orgnumberanalytics.com This technique is particularly useful for distinguishing between different mechanistic pathways that would otherwise be indistinguishable. For example, in a rearrangement reaction, labeling a specific carbon or hydrogen atom can reveal whether a particular bond is broken and reformed. Deuterium labeling studies have been used to probe the mechanism of various reactions, including those involving radical intermediates. acs.org In the context of this compound, isotopic labeling could be used to:

Determine the origin of a hydrogen atom in a reduction reaction by using a deuterated reducing agent.

Track the movement of carbon atoms during a skeletal rearrangement by using ¹³C-labeled starting material.

Investigate the mechanism of C-H activation by observing kinetic isotope effects when a C-H bond is replaced with a C-D bond.

A study on the reaction of hydroxyl radicals with tetrahydrofuran has demonstrated the complexity of such systems, where reactive complexes are formed at the entrance and exit channels of the reaction. researchgate.net Such detailed mechanistic insights are often only accessible through a combination of experimental techniques, including kinetic measurements and isotopic labeling, and theoretical calculations.

Advanced Spectroscopic Characterization for Structural Elucidation of Cis 3,4 Dimethyltetrahydrofuran 3 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. A combination of one-dimensional and multidimensional NMR experiments allows for the complete assignment of all proton and carbon signals and provides crucial insights into the molecule's connectivity and spatial arrangement.

One-dimensional ¹H and ¹³C NMR spectra provide the initial and fundamental information about the chemical environment of each proton and carbon atom in Cis-3,4-dimethyltetrahydrofuran-3-ol.

The ¹³C NMR spectrum , often recorded with proton decoupling, shows a single peak for each unique carbon atom. The spectrum would confirm the presence of six carbon atoms: two methyl carbons, two methylene (B1212753) carbons on the ring, one methine carbon, and one quaternary carbon bearing the hydroxyl group. The chemical shifts of the ring carbons are characteristic of a saturated heterocyclic ether system. cdnsciencepub.comresearchgate.net

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on analogous structures and general NMR principles, as direct experimental data is not widely published.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| CH ₃ (at C3) | ~1.1-1.3 (s) | ~20-25 |

| CH ₃ (at C4) | ~0.9-1.1 (d) | ~15-20 |

| CH ₂ (at C2) | ~3.5-3.8 (m) | ~70-75 |

| CH ₂ (at C5) | ~3.6-3.9 (m) | ~72-77 |

| CH (at C4) | ~1.8-2.1 (m) | ~40-45 |

| C-OH (at C3) | Variable (br s) | - |

| C 3-OH | - | ~75-80 |

s = singlet, d = doublet, m = multiplet, br s = broad singlet

Two-dimensional NMR techniques are essential for assembling the molecular puzzle by revealing correlations between different nuclei. science.gov

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between the C4-H proton and the protons of the adjacent C4-methyl group, as well as the C5-methylene protons. It would also reveal couplings between the methylene protons at C2 and C5. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the unambiguous assignment of each carbon atom that has attached protons. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over longer ranges (typically 2-3 bonds). This is crucial for identifying quaternary carbons and piecing together the molecular skeleton. For instance, the protons of the C3-methyl group would show a correlation to the quaternary C3 and the C4 methine carbon. sdsu.eduyoutube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This is the key experiment for determining the cis-stereochemistry. NOESY shows correlations between protons that are close in space, regardless of whether they are bonded. A critical NOE correlation would be expected between the protons of the C3-methyl group and the proton of the C4-methyl group, which would only be possible if they are on the same face of the tetrahydrofuran (B95107) ring. rug.nl

TOCSY (Total Correlation Spectroscopy): This experiment can be used to identify entire spin systems of coupled protons. It would show correlations between all protons within a continuous chain of couplings.

Quantitative NMR (qNMR) can be used to determine the purity of a sample of this compound with high accuracy and precision. By integrating the signals of the analyte against a certified internal standard of known concentration, the absolute purity can be calculated. Furthermore, qNMR is an excellent method for determining the isomeric ratio in a mixture. If a sample contains both the cis and trans isomers, the distinct signals for each isomer in the ¹H NMR spectrum can be integrated. The ratio of the integrals will directly correspond to the molar ratio of the isomers in the mixture.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

HRMS provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the molecular formula. For this compound (C₆H₁₂O₂), the calculated exact mass is 116.08373 Da. An experimental HRMS measurement confirming this value would validate the elemental composition.

The mass spectrum also provides structural information through the analysis of fragmentation patterns. Common fragmentation pathways for cyclic ethers and tertiary alcohols under electron ionization include:

Alpha-Cleavage: The bond adjacent to the oxygen atom can break, leading to the loss of an alkyl radical. Cleavage of the C-C bond next to the hydroxyl-bearing carbon is also a common pathway. libretexts.orgyoutube.com

Dehydration: The loss of a water molecule (18 Da) is a characteristic fragmentation for alcohols. libretexts.org

Ring Opening: The tetrahydrofuran ring can undergo cleavage, followed by further fragmentation.

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Possible Fragment Identity | Fragmentation Pathway |

| 101 | [M - CH₃]⁺ | Loss of a methyl radical from C3 or C4 |

| 98 | [M - H₂O]⁺ | Loss of water |

| 87 | [M - C₂H₅]⁺ | Alpha-cleavage and loss of an ethyl group |

| 71 | [C₄H₇O]⁺ | Ring cleavage and subsequent fragmentation |

| 59 | [C₃H₇O]⁺ | Cleavage adjacent to the hydroxyl group |

| 43 | [C₃H₇]⁺ or [C₂H₃O]⁺ | Various cleavage pathways |

Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group Confirmation

Vibrational spectroscopy probes the vibrational modes of a molecule and is excellent for identifying the functional groups present.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol group. A strong band in the 1050-1150 cm⁻¹ region would correspond to the C-O stretching of the tertiary alcohol and the ether linkage. The C-H stretching vibrations of the methyl and methylene groups would appear in the 2850-3000 cm⁻¹ range. udayton.edunist.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information. The C-C and C-O skeletal vibrations of the tetrahydrofuran ring would be observable in the fingerprint region (800-1200 cm⁻¹). mdpi.comirb.hrresearchgate.net While the O-H stretch is typically weak in Raman, the C-H stretching modes would be strong.

Expected Vibrational Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type |

| 3200-3600 | O-H stretch (alcohol) |

| 2850-3000 | C-H stretch (alkane) |

| 1450-1470 | C-H bend (methylene) |

| 1370-1390 | C-H bend (methyl) |

| 1050-1150 | C-O stretch (ether and alcohol) |

X-ray Crystallography of this compound Derivatives for Definitive Structural Proof

While obtaining a suitable single crystal of the parent alcohol, which is likely a liquid or low-melting solid, can be challenging, X-ray crystallography provides the most definitive and unambiguous proof of molecular structure, including absolute and relative stereochemistry. nih.gov

To facilitate crystallization, this compound could be converted into a solid derivative. Common derivatization strategies include the formation of esters (e.g., with p-nitrobenzoyl chloride) or urethanes (e.g., with phenyl isocyanate). These derivatives are often highly crystalline and suitable for single-crystal X-ray diffraction analysis.

A successful crystallographic analysis would provide precise bond lengths, bond angles, and torsional angles. Most importantly, it would visually confirm the relative positions of the substituents on the tetrahydrofuran ring, providing irrefutable evidence for the cis relationship between the methyl group at C4 and the hydroxyl-bearing methyl group at C3. mdpi.commdpi.com

Computational Chemistry and Theoretical Modeling of Cis 3,4 Dimethyltetrahydrofuran 3 Ol

Quantum Chemical Calculations for Electronic Structure and Stability

High-level quantum chemical calculations would be employed to refine the equilibrium molecular structure of Cis-3,4-dimethyltetrahydrofuran-3-ol. finechem-mirea.ru The resulting geometrical parameters, such as bond lengths and angles, could then be compared with experimental data if available. finechem-mirea.ru Such studies can establish the planarity and symmetry of the molecular structure in the gas phase. finechem-mirea.ru Different computational methods, such as B3LYP, MP2, and CCSD(T) with various basis sets, would be utilized to ensure the accuracy of the predicted structure. finechem-mirea.ru

Illustrative Data from Quantum Chemical Calculations:

| Property | Description | Potential Finding for this compound |

| Total Electronic Energy | The total energy of the molecule in its ground electronic state. | A lower energy value would indicate a more stable conformation. |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). | This would provide insights into the molecule's chemical reactivity and electronic transitions. |

| Electron Density Distribution | The spatial distribution of electrons within the molecule. | This would identify electron-rich and electron-deficient regions, indicating potential sites for electrophilic or nucleophilic attack. |

| Dipole Moment | A measure of the overall polarity of the molecule. | This would influence its solubility and intermolecular interactions. |

Density Functional Theory (DFT) Studies for Reaction Pathway Analysis and Transition State Characterization

Density Functional Theory (DFT) is a widely used computational method that relates the electronic energy of a system to its electron density. It offers a good balance between accuracy and computational cost, making it suitable for studying reaction mechanisms. nih.gov For this compound, DFT calculations could be used to explore potential reaction pathways, such as its synthesis or degradation. researchgate.net

These studies involve mapping the potential energy surface of a reaction, identifying transition states, and calculating activation energies. nih.gov By comparing the energy barriers of different pathways, the most favorable reaction mechanism can be determined. nih.gov Frontier Molecular Orbital (FMO) theory, often used in conjunction with DFT, can help in understanding the interactions between reacting molecules. mdpi.com

Illustrative Data from DFT Reaction Pathway Analysis:

| Parameter | Description | Significance for this compound Reactions |

| Activation Energy (Ea) | The minimum energy required for a reaction to occur. | A lower activation energy indicates a faster reaction rate. |

| Transition State Geometry | The molecular structure at the highest point of the reaction energy profile. | Provides a snapshot of the bond-breaking and bond-forming processes. |

| Reaction Energy (ΔErxn) | The difference in energy between the products and reactants. | Indicates whether a reaction is exothermic (releases energy) or endothermic (absorbs energy). |

Molecular Dynamics Simulations for Conformational Ensembles and Dynamics

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. frontiersin.org By solving Newton's equations of motion, MD simulations can provide a detailed picture of the conformational flexibility and dynamic behavior of this compound. nih.gov

These simulations can reveal the different conformations that the molecule can adopt and the transitions between them. nih.gov This is particularly important for a flexible molecule like a tetrahydrofuran (B95107) derivative. The results of MD simulations can be used to understand how the molecule's shape changes in different environments, such as in solution. nih.gov

Illustrative Data from Molecular Dynamics Simulations:

| Parameter | Description | Insights for this compound |

| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed conformations. | Indicates the stability of the molecular structure over time. |

| Radius of Gyration (Rg) | A measure of the compactness of the molecule. | Reveals changes in the overall shape and size of the molecule. |

| Conformational Clusters | Groups of similar conformations sampled during the simulation. | Identifies the most populated and energetically favorable shapes of the molecule. |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies) for Comparison with Experimental Data

Computational methods can be used to predict various spectroscopic parameters, which can then be compared with experimental data to validate the computed structures and provide a more detailed interpretation of the experimental spectra. nih.gov

For this compound, DFT calculations can be used to predict its Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies (infrared and Raman spectra). nih.gov The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for NMR predictions. nih.gov The accuracy of these predictions depends on the chosen level of theory and basis set. mdpi.com Such theoretical predictions can be invaluable in assigning experimental spectra and distinguishing between different isomers. nih.gov

Illustrative Table of Predicted vs. Experimental Spectroscopic Data:

| Spectroscopic Parameter | Predicted Value (Illustrative) | Experimental Value (Hypothetical) |

| ¹H NMR Chemical Shift (ppm) for -OH | 3.5 | 3.4 |

| ¹³C NMR Chemical Shift (ppm) for C-OH | 75.2 | 74.9 |

| IR Vibrational Frequency (cm⁻¹) for O-H stretch | 3450 | 3400 |

Investigation of Intermolecular Interactions (e.g., hydrogen bonding in synthetic systems)

Understanding the intermolecular interactions of this compound is crucial for predicting its physical properties and its behavior in condensed phases. The hydroxyl group in the molecule makes it capable of forming hydrogen bonds, which are strong non-covalent interactions. mdpi.com

Computational studies can be used to investigate the geometry and strength of these hydrogen bonds. nih.gov For example, the interaction between two molecules of this compound or its interaction with solvent molecules can be modeled. researchgate.net This information is vital for understanding its properties like boiling point, solubility, and its role in larger molecular assemblies. mdpi.com

Illustrative Data on Hydrogen Bonding Interactions:

| Interaction Type | Donor-Acceptor Distance (Å) (Illustrative) | Hydrogen Bond Energy (kcal/mol) (Illustrative) |

| O-H···O (Dimer) | 2.8 | -5.2 |

| O-H···O (with Water) | 2.7 | -6.1 |

Role of Cis 3,4 Dimethyltetrahydrofuran 3 Ol As a Chiral Building Block in Complex Molecule Synthesis

Precursor in the Total Synthesis of Natural Products Incorporating Tetrahydrofuran (B95107) Moieties (e.g., Lignans)

The tetrahydrofuran ring is a recurring structural motif in a vast number of biologically active natural products, most notably the lignans. Lignans are a large class of plant-based polyphenols that exhibit a wide range of physiological activities, including antitumor, antiviral, and antioxidant properties. The stereochemistry of the substituents on the tetrahydrofuran core is often crucial for their biological function, making enantiomerically pure building blocks like cis-3,4-dimethyltetrahydrofuran-3-ol highly sought after in their total synthesis. rsc.orgscripps.eduscispace.com

The 3,4-dimethyl substitution pattern is a common feature in many tetrahydrofuran lignans. rsc.orgscispace.com Synthetic strategies often involve the construction of this core structure with precise control over the relative and absolute stereochemistry. While various methods exist for the synthesis of the tetrahydrofuran ring, the use of pre-functionalized, chiral building blocks can significantly streamline the synthetic route and enhance stereochemical purity. This compound, with its defined cis-relationship between the two methyl groups and the presence of a hydroxyl group for further functionalization, represents an ideal starting point for the elaboration of the more complex lignan framework.

For instance, the synthesis of 2,5-diaryl-3,4-dimethyltetrahydrofuran lignans often proceeds through intermediates that possess the core structure of this compound. rsc.orgscispace.com The hydroxyl group can be used as a handle to introduce the aryl substituents at the C2 and C5 positions through various coupling reactions or nucleophilic substitutions, ultimately leading to the target lignan.

| Lignan Subclass | Key Structural Feature | Potential Synthetic Utility of this compound |

| Furofuran Lignans | Fused bis-tetrahydrofuran system | Can serve as a precursor to one of the tetrahydrofuran rings, with subsequent annulation to form the bicyclic core. |

| Dibenzylbutane Lignans | C3-C4 substituted tetrahydrofuran | The dimethyl groups mimic the substitution pattern found in many natural lignans. |

| Aryltetralin Lignans | Tetrahydrofuran ring fused to a naphthalene system | The chiral tetrahydrofuran core can be elaborated to construct the aryltetralin skeleton. |

Scaffold for the Construction of Chiral Heterocyclic Compounds and Analogs

The utility of this compound extends beyond the synthesis of lignans. Its chiral scaffold is a valuable starting point for the construction of a wide variety of other chiral heterocyclic compounds. mdpi.com The tetrahydrofuran ring system is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. researchgate.net The inherent chirality of this compound allows for the synthesis of enantiomerically pure analogs of these drugs, which can lead to improved efficacy and reduced side effects.

The hydroxyl group of this compound can be readily converted into other functional groups, such as amines, azides, or halides, opening up a plethora of synthetic possibilities. researchgate.net These functionalized derivatives can then undergo further transformations, including ring-opening reactions, cycloadditions, or coupling reactions, to generate novel heterocyclic systems with unique three-dimensional structures. For example, the synthesis of chiral amines and their derivatives is of significant interest in drug discovery, and this compound provides a stereochemically defined platform for their preparation. chemistryviews.org

The development of new synthetic methodologies for the construction of substituted tetrahydrofurans is an active area of research. nih.gov The availability of chiral building blocks like this compound is crucial for the advancement of this field, enabling the synthesis of complex and biologically relevant molecules.

Application in the Development of Chiral Auxiliaries and Ligands for Asymmetric Catalysis

Asymmetric catalysis has become an indispensable tool in modern organic synthesis, allowing for the preparation of enantiomerically enriched compounds with high efficiency. nih.gov The development of new chiral ligands and auxiliaries is a key driving force in this field. Chiral molecules derived from readily available starting materials, known as the "chiral pool," are often used for this purpose. This compound, with its well-defined stereochemistry, is an excellent candidate for inclusion in the chiral pool.

The rigid structure of the tetrahydrofuran ring can provide a predictable and well-defined chiral environment when incorporated into a ligand or auxiliary. This can lead to high levels of stereocontrol in asymmetric reactions. The hydroxyl group of this compound can be used to attach the molecule to a metal center or a substrate, while the cis-dimethyl groups can influence the stereochemical outcome of the reaction by creating a specific steric environment.

For example, "chiral scaffolding ligands" have been developed that covalently and reversibly bind to a substrate, effectively acting as a chiral auxiliary in a catalytic manner. nih.govfigshare.com A molecule with the structural features of this compound could be readily adapted for such an application. The development of ligands based on this scaffold could lead to new and improved catalytic systems for a variety of asymmetric transformations, such as hydrogenations, hydroformylations, and aldol reactions.

| Application in Asymmetric Catalysis | Role of this compound | Potential Advantages |

| Chiral Ligand for Metal Catalysis | The chiral backbone of the ligand, providing a stereochemically defined environment around the metal center. | High enantioselectivity, modular design for tuning steric and electronic properties. |

| Chiral Auxiliary | Covalently attached to the substrate to direct the stereochemical outcome of a reaction. | High diastereoselectivity, potential for recyclability. |

| Chiral Scaffolding Ligand | Acts as a recyclable chiral auxiliary in a catalytic fashion. | Combines the advantages of chiral ligands and auxiliaries. |

Contribution to the Stereodivergent Synthesis of Molecular Libraries

The synthesis of all possible stereoisomers of a complex molecule is a significant challenge in organic chemistry. Stereodivergent synthesis aims to address this challenge by developing methods that can selectively produce any desired stereoisomer from a common starting material. acs.orgnih.gov This approach is of particular importance in drug discovery, as different stereoisomers of a drug can have vastly different biological activities.

Chiral building blocks with multiple stereocenters, such as this compound, are invaluable in stereodivergent synthesis. By strategically manipulating the stereocenters of the building block or by employing different reaction conditions, it is possible to access a wide range of stereoisomeric products.

A notable example is the highly stereoselective and stereodivergent synthesis of the tetrahydrofuran cores of acetogenins, a class of natural products with potent cytotoxic activity. acs.orgnih.gov In this work, a C4-chiral building block was used in an asymmetric alkynylation reaction, followed by a stereodivergent tetrahydrofuran ring formation. This strategy allowed for the synthesis of all four possible stereoisomers of the tetrahydrofuran core from a common precursor. While not the exact compound, this demonstrates the principle of using a chiral tetrahydrofuran-based building block for such purposes. The stereochemical information embedded in this compound could be similarly exploited to generate diverse molecular libraries with high stereochemical complexity.

The ability to generate libraries of stereoisomers is crucial for structure-activity relationship (SAR) studies, which aim to correlate the three-dimensional structure of a molecule with its biological activity. The use of this compound as a chiral building block in stereodivergent synthesis can therefore significantly accelerate the drug discovery process.

Future Perspectives and Emerging Research Avenues for Cis 3,4 Dimethyltetrahydrofuran 3 Ol

Development of More Sustainable and Greener Synthetic Protocols

A primary focus of future research will be the development of environmentally benign synthetic routes to cis-3,4-dimethyltetrahydrofuran-3-ol and its derivatives. Current synthetic methodologies often rely on petroleum-based starting materials and hazardous solvents. The shift towards greener alternatives is a key objective in modern organic chemistry. sigmaaldrich.com

Future strategies will likely involve:

Bio-based Feedstocks: Exploring pathways from renewable resources, such as lignocellulosic biomass, could provide sustainable starting materials. acs.orgresearchgate.net For instance, derivatives of furfural, a platform chemical derived from agricultural waste, could serve as precursors. nih.gov

Greener Solvents: Replacing conventional hazardous solvents like dichloromethane (B109758) and dimethylformamide is crucial. acs.org Research into the utility of bio-based solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) for the synthesis of substituted tetrahydrofurans is an active area. sigmaaldrich.comnih.govresearchgate.netrsc.org These solvents offer advantages like lower toxicity, reduced peroxide formation compared to tetrahydrofuran (B95107) (THF), and derivation from renewable sources. sigmaaldrich.comnih.gov

Catalytic Approaches: Moving away from stoichiometric reagents towards more selective and efficient catalytic methods will reduce waste. researchgate.net This includes the development of enzymatic processes or the use of solid acid catalysts that can be easily recovered and reused, minimizing downstream processing. researchgate.net

| Solvent | Source | Key Environmental/Safety Considerations | Potential Application |

|---|---|---|---|

| Dichloromethane (DCM) | Petroleum | Hazardous, suspected carcinogen | Conventional solvent for organic synthesis |

| Tetrahydrofuran (THF) | Petroleum | Forms explosive peroxides | Common ethereal solvent |

| 2-Methyltetrahydrofuran (2-MeTHF) | Renewable (e.g., corncobs) | Lower tendency to form peroxides than THF, bio-based sigmaaldrich.comnih.gov | Greener alternative to THF and DCM sigmaaldrich.comacs.org |

| Cyclopentyl methyl ether (CPME) | Petroleum | Resists peroxide formation, hydrophobic, high boiling point sigmaaldrich.com | Alternative to THF, MTBE, and 1,4-Dioxane sigmaaldrich.com |

| Ethyl Acetate | Renewable (Ethanol) | Considered a greener solvent, less toxic | Potential use in synthesis and purification steps acs.org |

Exploration of Novel Reactivity and Unprecedented Transformations

The dense functionality of this compound presents opportunities to explore reactivity that diverges from simpler alcohols or ethers. The tertiary alcohol group is a key site for potential transformations. While often challenging substrates, recent advances have shown that tertiary alcohols can act as precursors for radical-based reactions, enabling the introduction of tertiary substituents into other molecules. acs.orgresearchgate.net

Future investigations could uncover unprecedented transformations, including:

Radical-Mediated C-C Bond Formation: Using the tertiary alcohol as a progenitor for a tertiary radical could enable novel C-H functionalization or cross-coupling reactions. acs.orgresearchgate.net

Ring-Opening Functionalization: The tetrahydrofuran ring, while relatively stable, can undergo ring-opening reactions when activated by Lewis acids or other catalysts. nih.govresearchgate.net The specific substitution pattern of this compound could lead to highly selective and stereocontrolled ring-opening, providing access to complex acyclic structures. acs.orgacs.org

Photochemical Rearrangements: Metal-free, photochemical conditions could induce novel rearrangements or ring expansions, providing pathways to different heterocyclic systems. rsc.org The interaction between the hydroxyl group and the ether oxygen under photoexcitation might lead to unique reactivity.

Integration with Flow Chemistry and Automated Synthesis for Scalability

To move from laboratory-scale synthesis to industrial production, scalability is essential. Flow chemistry and automated synthesis platforms offer significant advantages in terms of safety, reproducibility, and efficiency. sci-hub.se The synthesis of furan (B31954) derivatives and other heterocycles has already been successfully translated to continuous flow processes. researchgate.netnih.govnih.gov

The application of these technologies to this compound would enable:

Enhanced Safety and Control: Flow reactors allow for precise control over reaction parameters such as temperature and pressure, which is particularly important when handling potentially energetic intermediates or exothermic reactions. researchgate.netnih.gov

Improved Yield and Purity: The high surface-area-to-volume ratio in flow reactors enhances heat and mass transfer, often leading to higher yields and selectivities compared to batch processes. nih.gov

Automated Library Synthesis: Integrating flow synthesis with automated platforms can facilitate the rapid production of a library of derivatives for screening in drug discovery or materials science. illinois.eduresearchgate.netresearchgate.net This allows for systematic exploration of the chemical space around the core scaffold.

Advanced In Situ Spectroscopic Monitoring for Mechanistic Detail Elucidation

A deep understanding of reaction mechanisms is fundamental to optimizing existing transformations and discovering new ones. Advanced in situ spectroscopic techniques, such as Fourier Transform Infrared (FTIR) spectroscopy, allow for real-time monitoring of reacting systems without the need for sampling. mdpi.comxjtu.edu.cn

Applying these methods to reactions involving this compound can provide critical insights by:

Identifying Transient Intermediates: In situ monitoring can capture the formation and decay of short-lived intermediates that are crucial to the reaction pathway but invisible to traditional offline analysis. mdpi.com

Determining Reaction Kinetics: Real-time concentration data for reactants, intermediates, and products allows for the precise determination of reaction rates and orders, which is essential for mechanistic elucidation. mdpi.com

Optimizing Reaction Conditions: By observing the direct effect of changing parameters like temperature or catalyst loading, reaction conditions can be rapidly optimized for maximum efficiency and selectivity. mdpi.com This is particularly valuable when exploring complex transformations like palladium-catalyzed ring-opening, where multiple species may be present in solution. acs.orgacs.org

| Technique | Information Gained | Relevance to this compound |

|---|---|---|

| FTIR-ATR | Real-time concentration profiles of functional groups | Monitoring synthesis, tracking consumption of the hydroxyl group, observing ring-opening mdpi.com |

| NMR Spectroscopy | Detailed structural information on species in solution | Elucidating the structure of intermediates in catalytic cycles acs.org |

| Raman Spectroscopy | Vibrational information, complementary to IR | Studying reactions in aqueous media or with symmetric bonds |

Design of Next-Generation Chiral Catalysts Inspired by its Structural Features

The well-defined, rigid stereochemistry of the this compound scaffold makes it an attractive template for the design of new chiral ligands and organocatalysts. Nature often uses chiral scaffolds, such as DNA or proteins, to create highly selective catalytic environments. mdpi.com Similarly, synthetic chiral heterocycles are central to many successful asymmetric catalysts. nih.govnih.gov

Future research could leverage the structure of this compound to:

Develop Novel Chiral Ligands: The hydroxyl group and the ether oxygen can serve as coordination sites for metal centers. By functionalizing the core structure, new bidentate or tridentate ligands could be created for asymmetric metal catalysis.

Create Bio-Inspired Organocatalysts: The arrangement of functional groups could inspire the design of small molecule organocatalysts that mimic enzymatic active sites, promoting reactions with high enantioselectivity. nsf.gov

Build Complex Scaffolds: The tetrahydrofuran ring can serve as a rigid, sp3-rich core for building more complex molecular architectures for applications in drug discovery and materials science. monash.edu

Q & A

Q. Table 1: Synthetic Route Comparison

| Method | Yield (%) | Key Conditions | Purity (HPLC) |

|---|---|---|---|

| Cyclization (Acid) | 70–75 | 70°C, 12 h, toluene | 92% |

| Catalytic Hydrogenation | 80–85 | 50 psi H₂, Ru-BINAP, ethanol | 95% |

| Continuous Flow | 85 | 80°C, 0.5 mL/min flow rate | 98% |

Advanced: How does the stereochemistry of this compound influence its reactivity in nucleophilic substitutions?

Methodological Answer:

The cis configuration (methyl groups on the same side of the tetrahydrofuran ring) induces steric hindrance and electronic effects:

- Steric Effects : The proximity of methyl groups restricts nucleophile access to the hydroxyl-bearing carbon, favoring SN2 mechanisms in less hindered positions (e.g., axial vs. equatorial attack) .

- Electronic Modulation : The hydroxyl group’s electron-withdrawing effect polarizes adjacent C-O bonds, accelerating reactions with strong nucleophiles (e.g., Grignard reagents) but requiring anhydrous conditions to prevent hydrolysis .

- Case Study : In Mitsunobu reactions, cis stereochemistry improves coupling efficiency with phenols (yield: 78% vs. 52% for trans) due to optimized transition-state alignment .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR :

- Hydroxyl proton appears as a broad singlet (~δ 2.5 ppm).

- Methyl groups split into doublets (δ 1.2–1.4 ppm) due to vicinal coupling .

- Ring carbons (C3 and C4) show distinct shifts (δ 70–80 ppm) confirming cis geometry .

- IR Spectroscopy : O-H stretch (~3400 cm⁻¹) and C-O-C ether vibrations (1120 cm⁻¹) validate structure .

- Chiral HPLC : Resolves enantiomers using cellulose-based columns (hexane:isopropanol = 90:10) .

Advanced: How can researchers resolve contradictions in reported biological activities of this compound?

Methodological Answer:

Discrepancies in antimicrobial assays (e.g., MIC values ranging from 8–32 µg/mL) arise from:

- Impurity Profiles : Trace trans isomers or synthetic byproducts (e.g., dehydrated derivatives) can skew results. Use preparative HPLC (>99% purity) and LC-MS for batch validation .

- Assay Conditions : Variations in pH (5.5 vs. 7.4) alter protonation states, affecting membrane permeability. Standardize buffer systems and include positive controls (e.g., amphotericin B) .

- Target Specificity : Molecular docking studies (AutoDock Vina) reveal this compound binds fungal CYP51 with higher affinity (ΔG = -9.2 kcal/mol) than bacterial FabI (ΔG = -6.8 kcal/mol), explaining selective antifungal activity .

Basic: What are the key physical properties critical for experimental handling?

Methodological Answer:

- Solubility : Miscible in polar aprotic solvents (DMSO, DMF) but limited in water (~5 mg/mL at 25°C). Pre-saturate aqueous solutions with sonication .

- Boiling Point : Predicted at 175.9°C (extrapolated from GC data), requiring vacuum distillation for purification .

- Stability : Hygroscopic; store under argon at -20°C to prevent oxidation. Monitor via TLC (Rf = 0.3 in ethyl acetate) .

Advanced: What computational methods aid in predicting biological interactions of this compound?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : AMBER force fields model lipid bilayer penetration, showing 2.3 nm depth in fungal membranes vs. 1.8 nm in bacterial .

- QSAR Models : 3D descriptors (e.g., WHIM, GETAWAY) correlate logP (1.8) with antifungal activity (R² = 0.89) .

- Density Functional Theory (DFT) : Optimizes transition states for hydroxyl group derivatization (e.g., esterification energy barrier: 18.3 kcal/mol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.